molecular formula C27H32N6O5S2 B3045586 N-butyl-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide CAS No. 1103975-25-2

N-butyl-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide

Cat. No. B3045586
M. Wt: 584.7
InChI Key: MZKGMNRGLFGAAW-UHFFFAOYSA-N
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Description

The compound appears to be an organic molecule with several functional groups, including a butyl group, a carbamoyl group, a sulfanyl group, and an imidazoquinazolinone group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to propose a detailed synthesis route.



Molecular Structure Analysis

The molecular structure of this compound, based on its name, appears to be quite complex. It contains multiple rings and functional groups, which could influence its reactivity and physical properties.



Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the carbamoyl group might be reactive towards nucleophiles, while the imidazoquinazolinone group might participate in acid-base reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, it might have a relatively high molecular weight and could be soluble in organic solvents.


Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Without specific data, it’s difficult to comment on its toxicity or environmental impact.


Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. Potential applications could be explored based on its reactivity and any observed biological activity.


Please note that these are general comments based on the structure of the compound, and specific information would require access to detailed research data or experimental results. Always consult with a qualified chemist or researcher when working with new compounds.


properties

IUPAC Name

N-butyl-3-[3-oxo-5-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O5S2/c1-2-3-15-29-23(34)13-12-22-26(36)33-25(31-22)20-6-4-5-7-21(20)32-27(33)39-17-24(35)30-16-14-18-8-10-19(11-9-18)40(28,37)38/h4-11,22H,2-3,12-17H2,1H3,(H,29,34)(H,30,35)(H2,28,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKGMNRGLFGAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401102904
Record name 5-[[2-[[2-[4-(Aminosulfonyl)phenyl]ethyl]amino]-2-oxoethyl]thio]-N-butyl-2,3-dihydro-3-oxoimidazo[1,2-c]quinazoline-2-propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401102904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide

CAS RN

1103975-25-2
Record name 5-[[2-[[2-[4-(Aminosulfonyl)phenyl]ethyl]amino]-2-oxoethyl]thio]-N-butyl-2,3-dihydro-3-oxoimidazo[1,2-c]quinazoline-2-propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1103975-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[2-[[2-[4-(Aminosulfonyl)phenyl]ethyl]amino]-2-oxoethyl]thio]-N-butyl-2,3-dihydro-3-oxoimidazo[1,2-c]quinazoline-2-propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401102904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butyl-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide
Reactant of Route 2
Reactant of Route 2
N-butyl-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide
Reactant of Route 3
Reactant of Route 3
N-butyl-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide
Reactant of Route 4
Reactant of Route 4
N-butyl-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide
Reactant of Route 5
Reactant of Route 5
N-butyl-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide
Reactant of Route 6
Reactant of Route 6
N-butyl-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide

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